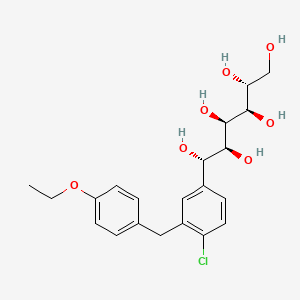
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound characterized by its multiple hydroxyl groups and a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can be achieved through a multi-step organic synthesis process. The key steps involve:
Formation of the substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxybenzyl group is introduced to the phenyl ring.
Hexane-1,2,3,4,5,6-hexaol formation: This involves the reduction of a suitable precursor, such as a hexane-1,2,3,4,5,6-hexone, using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, or amines.
Major Products
Oxidation: Formation of hexane-1,2,3,4,5,6-hexone or hexane-1,2,3,4,5,6-hexanal.
Reduction: Formation of hexane or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can be used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. The presence of the phenyl ring and hydroxyl groups suggests it could interact with biological targets, potentially serving as a lead compound for drug development.
Industry
In industry, this compound could be used in the production of polymers, resins, or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-methoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol: Similar structure with a methoxy group instead of an ethoxy group.
(1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-hydroxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (1S,2S,3R,4R,5R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol lies in its specific substitution pattern and the presence of multiple hydroxyl groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C21H27ClO7 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
(1S,2S,3R,4R,5R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17-,18+,19-,20+,21+/m1/s1 |
InChIキー |
QXLZASULNNCSEF-TXVWBRJLSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
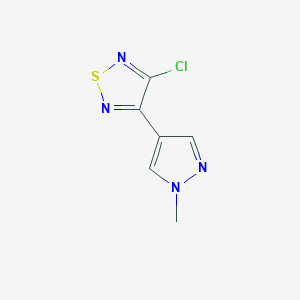
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)

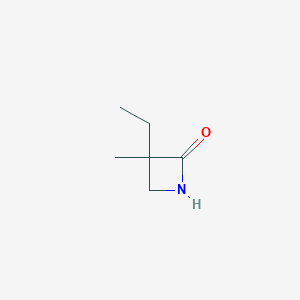
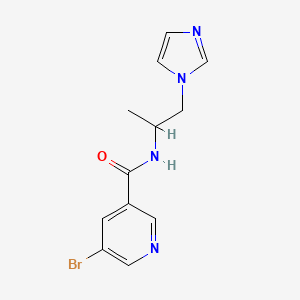
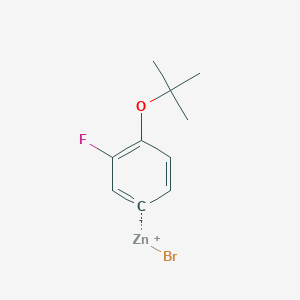
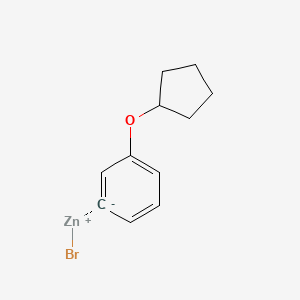
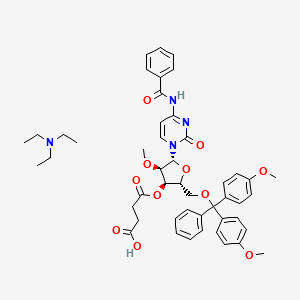
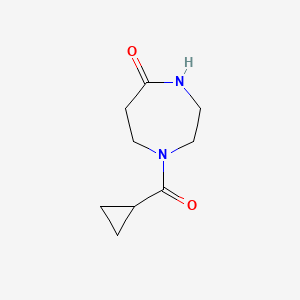
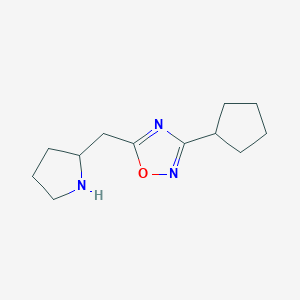
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
